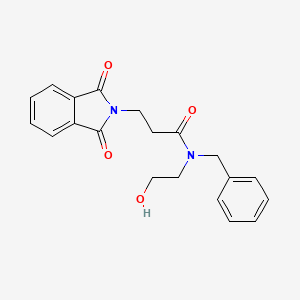
2-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrobenzamide
説明
2-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CEP-33779 and belongs to the class of benzamides.
作用機序
CEP-33779 exerts its inhibitory effect on NF-κB activity by blocking the interaction between the IKKβ kinase and the NEMO protein. This interaction is essential for the activation of NF-κB, and inhibition of this interaction results in the suppression of NF-κB activity.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, CEP-33779 has also been studied for its effects on inflammation and immune response. CEP-33779 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to suppress the activation of immune cells, such as T cells and B cells.
実験室実験の利点と制限
CEP-33779 offers several advantages for laboratory experiments. It is a highly specific inhibitor of NF-κB activity, which allows for precise targeting of this transcription factor. Furthermore, CEP-33779 is readily available and can be easily synthesized in the laboratory.
However, there are also some limitations associated with the use of CEP-33779 in laboratory experiments. One of the main limitations is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, CEP-33779 can be toxic at high concentrations, which can limit its use in certain cell culture or animal studies.
将来の方向性
There are several potential future directions for research involving CEP-33779. One area of interest is the development of novel formulations or delivery methods that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to explore the potential applications of CEP-33779 in other disease areas, such as autoimmune disorders and infectious diseases. Finally, research is needed to identify potential biomarkers that can predict the response to CEP-33779 treatment in cancer patients.
科学的研究の応用
CEP-33779 has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the activity of the NF-κB transcription factor, which plays a crucial role in the development and progression of cancer. Inhibition of NF-κB activity by CEP-33779 has been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.
特性
IUPAC Name |
2-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c1-2-15-16(11-6-4-3-5-7-11)20-18(26-15)21-17(23)13-10-12(22(24)25)8-9-14(13)19/h3-10H,2H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPMGKSHNVNKLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3531545.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B3531547.png)
![5-({[3-bromo-4-(4-morpholinyl)phenyl]amino}methylene)-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3531555.png)
![4-(benzylsulfonyl)benzyl 4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B3531561.png)


![2-[(3,4-dimethylbenzoyl)amino]-3-methylbenzoic acid](/img/structure/B3531578.png)
![1-(2-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]methanesulfonamide](/img/structure/B3531606.png)
![N-{[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B3531610.png)
![2,5-dichloro-N-methyl-N-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B3531628.png)
![4-isopropoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B3531638.png)
![2-(2-methoxyphenyl)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide](/img/structure/B3531646.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-iodophenyl)-N~2~-methylglycinamide](/img/structure/B3531661.png)
![N-(2-chlorophenyl)-2-{[5-(methoxymethyl)-4-(1-naphthyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3531672.png)